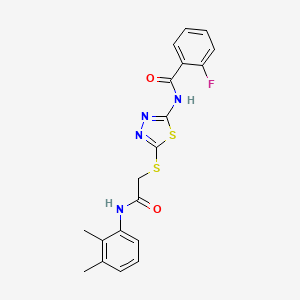

![molecular formula C21H28N4O B2447895 (Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile CAS No. 1025259-81-7](/img/structure/B2447895.png)

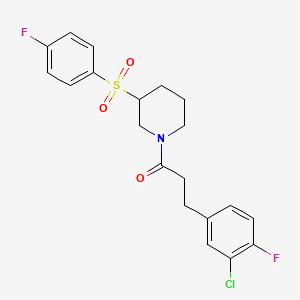

(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile, also known as (Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile, is a novel synthetic compound with potential applications in a variety of scientific research fields. It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms, a carbon atom, and two oxygen atoms. The compound has been the subject of many studies due to its unique properties and potential applications in medicinal chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Antibacterial Activities

The compound's organometallic polymer variants, involving elements like Zn, Mn, Ni, and others, have been synthesized and characterized for their antibacterial activities. These activities are assessed using the inhibition zone method, indicating that metal complexes exhibit higher antibacterial effectiveness than their ligands. Transition metal ions play a significant role in this antibacterial activity (Zuowen Shi, 2012).

Reaction with Diones

Reactions of 2,3-Diaminomaleonitrile (DAMN) with different diones, including the synthesis of variants of the compound, have been explored. These reactions were characterized using techniques like X-ray crystallography, NMR spectroscopy, and DFT calculations (Y. Kubota, T. Shibata, Emi Babamoto-Horiguchi, J. Uehara, K. Funabiki, S. Matsumoto, M. Ebihara, M. Matsui, 2009).

Synthesis in Pharmaceutical Applications

The compound's derivatives have been used in the synthesis of various pharmaceutical compounds, including antibiotics. For instance, a Z-isomer of a related compound has been prepared as a common acyl moiety of clinically useful cephem antibiotics (K. Tatsuta, S. Miura, H. Gunji, T. Tamai, R. Yoshida, T. Inagaki, Y. Kurita, 1994).

Spin-Crossover Iron(II) Complexes

This compound has been used in synthesizing spin-crossover Iron(II) complexes, showing transitions between high-spin and low-spin states. These complexes are studied for their magnetic susceptibilities and Mossbauer spectral measurements (Koshiro Nishi, S. Arata, N. Matsumoto, S. Iijima, Y. Sunatsuki, H. Ishida, M. Kojima, 2010).

Propriétés

IUPAC Name |

(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O/c1-2-3-4-5-6-7-8-9-14-26-19-12-10-18(11-13-19)17-25-21(16-23)20(24)15-22/h10-13,17H,2-9,14,24H2,1H3/b21-20-,25-17? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFIQJBPYKCCSQ-QMPDWSFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C=N/C(=C(/C#N)\N)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea](/img/structure/B2447812.png)

![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2447816.png)

![(1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2447820.png)

![Fmoc-n-[3-(n'-pbf-guanidino)-propyl]-glycine](/img/structure/B2447823.png)

![N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2447828.png)

![Methyl 4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2447831.png)

![2,4-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2447832.png)

![N1-(2,4-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2447833.png)